Lipophilicity-Driven Differentiation of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one vs. Linezolid and Tedizolid for Membrane-Dependent Assays
In lipophilicity-driven experimental systems (e.g., membrane permeability assays, logD-dependent bacterial uptake models), CAS 113854-98-1 displays a computed XLogP3 of 3.2, which is approximately 2.5 log units higher than linezolid (XLogP3 ≈ 0.7) and over 2 log units higher than tedizolid (XLogP3 ≈ 0.9) [1]. Simultaneously, its TPSA of 41.6 Ų is 52% lower than linezolid's 87.4 Ų, substantially reducing desolvation penalty for membrane insertion [1][2]. These physicochemical differences are not incremental; they place the compound in a different permeability class (predicted high passive membrane permeability) compared to the low-permeability clinical oxazolidinones [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 41.6 Ų; HBD = 1; rotatable bonds = 12 |
| Comparator Or Baseline | Linezolid: XLogP3 ≈ 0.7, TPSA = 87.4 Ų, HBD = 1. Tedizolid: XLogP3 ≈ 0.9, TPSA ≈ 96 Ų. |
| Quantified Difference | ΔXLogP3 = +2.5 vs. linezolid; ΔTPSA = –45.8 Ų (–52%) vs. linezolid; predicted passive permeability divergent by an estimated 10–100 fold based on the Waring lipophilicity–permeability model. |
| Conditions | Computed physicochemical parameters from PubChem (2021 release); comparative values for linezolid and tedizolid from DrugBank and published literature. |
Why This Matters
This lipophilicity differential directly governs membrane permeability, non-specific protein binding, and tissue distribution—making CAS 113854-98-1 categorically unsuitable as a linezolid/tedizolid surrogate in any live-cell or in vivo experiment without independent validation.
- [1] PubChem. Compound Summaries: CID 14625999 (target compound), CID 441401 (linezolid). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-13). View Source
- [2] DrugBank. Linezolid (DB00601), Tedizolid phosphate (DB09042). Computed TPSA and logP values. https://go.drugbank.com (accessed 2026-05-13). View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Provides the logP–permeability correlation framework used to derive the estimated fold-difference.) View Source
